3-methyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide
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Overview
Description
3-methyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide is a useful research compound. Its molecular formula is C19H25N5O3S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
A significant area of research involves the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives, demonstrating the versatility of related compounds in creating new heterocyclic structures with potential for varied applications (Hussein, Harb, & Mousa, 2008). This research underscores the compound's role in facilitating the generation of structures that could have further chemical and biological relevance.
Anticonvulsant and Antimicrobial Activities
Research has also been conducted on the anticonvulsant and antimicrobial activities of derivatives, such as the study on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, which were synthesized and evaluated for their potential anticonvulsant activity, providing insights into the therapeutic potential of these compounds (Aytemir, Çalış, & Özalp, 2004).
Anticancer Evaluation
The anticancer activity of di- and trifunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent, was explored in a study showing efficacy against various cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Turov, 2020).
Antimicrobial Activity of Heterocyclic Compounds
Another study focused on the synthesis and antimicrobial activity of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which further exemplifies the compound's utility in generating bioactive molecules with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Potential Anti-Malarial Agents
The structure and activity relationship of certain piperazine derivatives were investigated for their anti-malarial properties, highlighting the significance of specific substituents in enhancing biological activity (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth and differentiation .
Mode of Action
Similar compounds have been shown to bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Tyrosine kinase inhibitors, like similar compounds, can affect multiple pathways downstream of the tyrosine kinase activity, including cell growth and differentiation pathways .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to a decrease in cell growth and differentiation, which could potentially be used in the treatment of diseases like cancer .
Properties
IUPAC Name |
3-methyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-15(2)13-19(25)22-16-3-5-17(6-4-16)28(26,27)24-11-9-23(10-12-24)18-14-20-7-8-21-18/h3-8,14-15H,9-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWNYKUTHKROBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.